molecular formula C22H37NO5 B1215735 Aphidicolin glycinate

Aphidicolin glycinate

Cat. No.: B1215735
M. Wt: 395.5 g/mol
InChI Key: IOASYARYEYRREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aphidicolin Glycinate is a derivative of aphidicolin, a natural tetracyclic diterpenoid produced by the fungus Cephalosporium aphidicola. Aphidicolin is known for its potent inhibition of DNA polymerase alpha, making it a valuable tool in molecular biology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aphidicolin Glycinate typically involves the esterification of aphidicolin with glycine. The reaction is carried out under mild conditions to preserve the integrity of the aphidicolin structure. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of bioreactors for the fermentation of Cephalosporium aphidicola can also be integrated into the production process to obtain the precursor aphidicolin in large quantities .

Chemical Reactions Analysis

Types of Reactions: Aphidicolin Glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Aphidicolin Glycinate has a wide range of applications in scientific research:

Mechanism of Action

Aphidicolin Glycinate exerts its effects by inhibiting DNA polymerase alpha, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition prevents the elongation of the DNA molecule, effectively halting DNA synthesis and cell division . The molecular targets and pathways involved include the DNA replication machinery and cell cycle regulatory proteins .

Comparison with Similar Compounds

Aphidicolin Glycinate is unique among similar compounds due to its enhanced solubility and stability. Other similar compounds include:

This compound stands out due to its balanced properties, making it a versatile tool in various scientific and medical applications .

Properties

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate

InChI

InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3

InChI Key

IOASYARYEYRREA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O

shelf_life

Bulk: Compound is stable at 25 ± 2 °C under normal illumination or in the dark and at 45 °C for at least 4 weeks (HPLC). Solution: An 8 mg/mL solution in water at room temperature (25 ± 2 °C) decomposes at an apparent linear rate of 0.20 ± 0.05% per hour over a 24 hour period.

solubility

H20 100 (mg/mL)
MeOH 100 (mg/mL)
CHC13 < 0.001 (mg/mL)

Synonyms

aphidicolin glycinate
aphidicolin-17-glycinate
AphiG

Origin of Product

United States

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